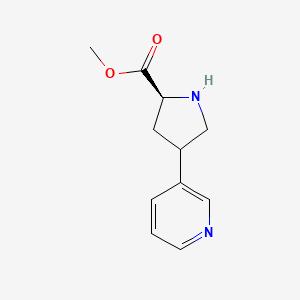

(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate

Description

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl (2S)-4-pyridin-3-ylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)10-5-9(7-13-10)8-3-2-4-12-6-8/h2-4,6,9-10,13H,5,7H2,1H3/t9?,10-/m0/s1 |

InChI Key |

ZBDUPVRHZKCTON-AXDSSHIGSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CC(CN1)C2=CN=CC=C2 |

Canonical SMILES |

COC(=O)C1CC(CN1)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Stereoselective 1,4-Addition and Lactam Reduction Route

This method is based on the stereoselective addition of an aryl cuprate or rhodium-catalyzed 1,4-addition to an enantiopure enone intermediate, followed by lactam reduction and further functional group manipulations.

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,4-Addition of arylic cuprate to enone | Arylic cuprate, enone substrate | 84 | Produces a single diastereomer |

| 2 | Lactam reduction | Borane in THF | Not specified | Converts lactam to amine intermediate |

| 3 | Deprotection of TBS ethers | Standard deprotection conditions | 52 (over two steps) | Yields diol intermediate |

| 4 | Oxidation to diacid | RuCl3 oxidation | Not specified | Converts diol to diacid |

| 5 | BOC removal | TFA treatment | 86 (over two steps) | Final target compound obtained |

This sequence was used to prepare analogs with modifications at the aryl substituent, demonstrating the versatility of the approach.

C-H Activation Arylation Route

A more recent strategy involves direct C-H activation and arylation at the pyrrolidine ring, allowing installation of the pyridin-3-yl substituent with control over stereochemistry.

- Starting from methyl-Boc-D-pyroglutamate or related pyrrolidine precursors.

- Deprotonation and alkylation steps to set stereochemistry.

- Pd-catalyzed C-H activation and arylation with aryl iodides.

- Subsequent epimerization and hydrolysis steps to obtain the desired stereoisomer.

- Final deprotection and purification by preparative HPLC.

| Step | Reaction | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of pyrrolidine precursor | LHMDS and allylbromide | 36 | Separation of diastereomers by chromatography |

| Lactam reduction and functionalization | Super-hydride reduction, BF3/Et3SiH | 72 (over two steps) | Conversion to amine intermediate |

| C-H activation arylation | Pd-catalyzed with methyl-3-iodobenzoate | 36 | Installation of aryl substituent |

| Epimerization and hydrolysis | NaOH in EtOH | Not specified | Stereochemical adjustment |

| Final oxidation to aldehyde (for analogs) | OsO4 and NaIO4 | 19 (over three steps) | For further functionalization |

Overall, this route achieves the target compound in nine steps with an overall yield of approximately 12% from commercially available starting materials.

- Epimerization techniques using bases such as LDA or NaOMe are employed to convert cis/trans diastereomers to the desired stereochemistry.

- Protection and deprotection steps (e.g., Boc, TBS) are critical for functional group compatibility during multi-step synthesis.

- Purification methods include silica gel chromatography and preparative HPLC to ensure stereochemical purity.

- Alternative synthetic routes may involve coupling of suitably protected amino acids with carboxylic acid derivatives under EDCI/HOBt-mediated conditions, followed by reduction and deprotection.

| Method | Starting Material | Key Reactions | Stereocontrol | Yield Range | Notes |

|---|---|---|---|---|---|

| 1,4-Addition + Lactam Reduction | Enantiopure enone | Cuprate or Rh catalyzed 1,4-addition, borane reduction, oxidation, deprotection | High (single diastereomer) | 50-86% per step | Well-established, scalable |

| C-H Activation Arylation | Methyl-Boc-D-pyroglutamate | Pd-catalyzed C-H arylation, epimerization, hydrolysis, oxidation | Moderate to high | 12% overall (multi-step) | Enables diverse analog synthesis |

| Coupling + Reduction | Protected amino acids and acids | EDCI/HOBt coupling, BH3 reduction, deprotection | Dependent on starting materials | Not specified | Flexible for analog generation |

The stereoselective synthesis of (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate has been demonstrated using advanced organometallic catalysis and C-H activation methodologies. These approaches allow for the efficient construction of complex pyrrolidine scaffolds with precise stereochemical control, crucial for biological activity. The availability of multiple synthetic routes provides flexibility for medicinal chemistry optimization and scale-up.

The preparation of this compound involves sophisticated stereoselective synthetic strategies primarily centered on 1,4-addition to enones and Pd-catalyzed C-H activation arylation. These methods achieve high stereochemical purity and enable the synthesis of analogs for further biological evaluation. The choice of method depends on the desired scale, available starting materials, and target analog complexity.

Chemical Reactions Analysis

Types of Reactions

(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced alcohols, and substituted pyridine derivatives .

Scientific Research Applications

(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Analogues

| Compound | Yield (%) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 13c | 65.6 | 155.3–157.6 | 4-phenylbenzenesulfonyl, (2S)-alanine |

| 13d | 52.1 | 170.3–172.9 | Pyridin-3-ylbenzenesulfonyl, glycine |

| Target Compound* | N/A | N/A | Pyridin-3-yl, no sulfonyl group |

Pyrrolidine Derivatives with Phenoxy and Aromatic Substituents

Compounds such as Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]pyrrolidine-2-carboxylate hydrochloride () and Methyl (2S,4S)-4-(3-isopropylphenoxy)pyrrolidine-2-carboxylate () replace the pyridin-3-yl group with bulky aromatic phenoxy groups. These substitutions introduce steric hindrance and alter lipophilicity:

Table 2: Impact of Substituents on Key Properties

*Estimated based on substituent contributions.

Analogues with Protective Groups and Stereochemical Variations

and highlight compounds like (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate, which incorporate Boc-protected amines. These modifications:

- Increase molecular weight (e.g., +101.1 g/mol for Boc groups).

- Alter reactivity : Boc groups require acidic conditions for deprotection, limiting in vivo applicability compared to the target compound’s free pyridinyl group .

Stereochemical differences (e.g., 2S,4R vs. 2S,4S in ) significantly impact biological activity.

Biological Activity

(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate, a compound with the CAS number 2365419-32-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a pyridine ring and a pyrrolidine moiety, which are essential for its biological interactions.

Antitumor Activity

Recent studies have explored the potential antitumor effects of this compound. For instance, derivatives of pyrrolidine compounds have shown significant cytotoxicity against various cancer cell lines. A structure-activity relationship (SAR) study indicated that modifications to the pyridine and pyrrolidine rings can enhance cytotoxic potency.

Table 1: Summary of Antitumor Activity

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | 0.64 | PLK4 inhibition |

| Analog A | KMS-12 BM | 1.1 | Pim kinase inhibition |

| Analog B | MM1.S | 0.64 | Antiproliferative |

Neuropharmacological Effects

The compound has also been investigated for its effects on neuropharmacological targets, particularly in relation to muscarinic acetylcholine receptors (mAChRs). Research indicates that this compound acts as a positive allosteric modulator (PAM) for the M mAChR subtype, which is implicated in cognitive functions.

Table 2: Neuropharmacological Activity

| Target Receptor | Activity Type | EC (nM) |

|---|---|---|

| M mAChR | Ago-PAM | 20 |

| M mAChR | Allosteric Agonism | 7 |

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression.

- Modulation of Receptor Activity : As a PAM, it enhances the signaling pathways mediated by mAChRs, potentially improving cognitive functions.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Colon Cancer Model : In vivo studies using mouse models demonstrated that administration of this compound resulted in significant tumor regression, attributed to its ability to inhibit PLK4.

- Neurocognitive Disorders : In animal models of neurodegenerative diseases, this compound showed promise in reducing symptoms associated with cognitive decline by modulating mAChR activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.